molecular formula C8H17ClHg B11959898 Chlorooctylmercury CAS No. 26674-66-8

Chlorooctylmercury

Cat. No.: B11959898
CAS No.: 26674-66-8
M. Wt: 349.26 g/mol
InChI Key: YUMXSIQMOHOYIH-UHFFFAOYSA-M
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Description

Chlorooctylmercury (chemical formula: C₈H₁₇HgCl) is an organomercury compound characterized by a mercury atom bonded to an octyl (C₈H₁₇) group and a chloride ion. It belongs to the alkylmercury family, where mercury forms a covalent bond with carbon. Organomercury compounds are historically significant in industrial applications, such as fungicides and preservatives, though their use has declined due to well-documented neurotoxic and environmental persistence concerns . This compound’s structure imparts lipophilicity, enabling bioaccumulation in fatty tissues, a trait common to many alkylmercury compounds .

Properties

CAS No.

26674-66-8

Molecular Formula

C8H17ClHg

Molecular Weight

349.26 g/mol

IUPAC Name

chloro(octyl)mercury

InChI

InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1

InChI Key

YUMXSIQMOHOYIH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:

Hg+C8H17IC8H17HgI\text{Hg} + \text{C8H17I} \rightarrow \text{C8H17HgI} Hg+C8H17I→C8H17HgI

This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:

C8H17HgI+NaClC8H17HgCl+NaI\text{C8H17HgI} + \text{NaCl} \rightarrow \text{C8H17HgCl} + \text{NaI} C8H17HgI+NaCl→C8H17HgCl+NaI

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Chlorooctylmercury undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to form elemental mercury.

    Substitution: The chloride group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.

Scientific Research Applications

Chlorooctylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.

    Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorooctylmercury shares structural and functional similarities with other organomercury compounds, particularly alkylmercury chlorides and arylmercury derivatives. Below is a comparative analysis of key compounds:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Toxicity (LD₅₀, oral rat) Primary Uses
This compound C₈H₁₇HgCl ~349.3 (estimated) Low Moderate-High Historical fungicide, research
Methylmercury chloride CH₃HgCl 251.07 Slightly soluble Extreme (LD₅₀: 10–50 mg/kg) Environmental pollutant
Ethylmercury chloride C₂H₅HgCl 265.11 Low High Preservative (discontinued)
Phenylmercury acetate C₈H₈HgO₂ 336.73 Soluble in organic solvents Moderate Antiseptic, antifungal agent
Methoxyethylmercury chloride C₃H₇HgOCl 295.13 Moderate High Seed disinfectant (historical)

Structural and Functional Comparisons

  • Alkyl Chain Length : this compound’s octyl group confers greater lipophilicity compared to methyl- and ethylmercury derivatives, which have shorter alkyl chains. This reduces its water solubility but increases persistence in lipid-rich environments .
  • Toxicity : Shorter alkyl chains (e.g., methyl, ethyl) correlate with higher neurotoxicity due to efficient penetration of the blood-brain barrier. Methylmercury chloride (LD₅₀: 10–50 mg/kg) is significantly more toxic than this compound, which exhibits moderate toxicity due to reduced bioavailability .
  • Applications : Unlike phenylmercury acetate, which was used in antiseptics, this compound’s primary historical role was as a fungicide. Methoxyethylmercury chloride (C₃H₇HgOCl), with a polar methoxy group, was utilized as a seed disinfectant but shares this compound’s phased-out status due to regulatory restrictions .

Chemical Stability and Environmental Impact

  • Degradation: this compound’s stability in soil and water is higher than that of inorganic mercury compounds (e.g., mercuric chloride, HgCl₂), which readily ionize. However, it is less persistent than methylmercury, which biomagnifies in aquatic food chains .
  • Biotransformation: Unlike arylmercury compounds (e.g., phenylmercury acetate), this compound resists rapid degradation to inorganic mercury, prolonging its environmental half-life .

Research Findings

  • Toxicokinetics : Studies indicate that this compound’s octyl group slows metabolic demethylation in the liver compared to methylmercury, delaying excretion and increasing organ retention .
  • Comparative Ecotoxicity : In aquatic systems, this compound’s toxicity to fish (LC₅₀: 0.1–1 ppm) is lower than methylmercury (LC₅₀: 0.01–0.1 ppm) but higher than phenylmercury acetate (LC₅₀: 1–10 ppm) .

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